3,4-difluoro-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)benzamide
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Overview
Description
3,4-difluoro-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)benzamide is a synthetic organic compound that belongs to the class of pyrrolopyridine derivatives. These compounds are known for their potential biological activities, particularly in the field of medicinal chemistry. The compound has been studied for its inhibitory effects on specific enzymes and receptors, making it a promising candidate for drug development.
Mechanism of Action
Target of Action
The primary targets of this compound are the Fibroblast Growth Factor Receptors (FGFRs) . The FGFR family consists of four distinct isoforms (FGFR1–4) that are found across various tissue types and expressed to different extents under varying conditions .
Mode of Action
This compound interacts with its targets (FGFRs) by inhibiting their activity . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound inhibits this process, thereby preventing the activation of FGFRs .
Biochemical Pathways
The inhibition of FGFRs affects several signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . These include the RAS–MEK–ERK, PLCγ, and PI3K–Akt pathways .
Pharmacokinetics
It is mentioned that the compound has a low molecular weight , which could potentially influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties and impact its bioavailability.
Result of Action
The compound’s action results in the inhibition of cell proliferation and induction of apoptosis in cancer cells . Specifically, it has been shown to inhibit breast cancer 4T1 cell proliferation and induce its apoptosis . Furthermore, it significantly inhibits the migration and invasion of 4T1 cells .
Biochemical Analysis
Biochemical Properties
The 3,4-difluoro-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)benzamide has been found to interact with the fibroblast growth factor receptor (FGFR) family . The FGFR family has four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . The FGFR1–4 isoforms mainly consist of highly conserved extracellular ligand-binding domains, a single transmembrane segment, and a cytoplasmic tyrosine kinase domain .
Cellular Effects
In vitro, this compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce its apoptosis . Furthermore, it also significantly inhibited the migration and invasion of 4T1 cells .
Molecular Mechanism
Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . Abnormal activation of FGFR signaling pathway due to amplification, fusion or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-difluoro-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)benzamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Pyrrolopyridine Core: This step involves the cyclization of a suitable precursor to form the pyrrolopyridine core.
Substitution Reactions: The pyrrolopyridine core is then subjected to substitution reactions to introduce the desired functional groups.
Coupling Reactions: The final step involves coupling the substituted pyrrolopyridine core with 3,4-difluorobenzamide to form the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, high-yielding reaction conditions, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
3,4-difluoro-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives of the compound.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar core structure and have been studied for their biological activities.
Phenylpiperazines: These compounds contain a phenylpiperazine skeleton and have similar biological activities.
Pyrrolopyrazine derivatives: These compounds have a similar pyrrolo core and are used in various chemical and biological applications.
Uniqueness
3,4-difluoro-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)benzamide is unique due to its specific substitution pattern and its potent inhibitory effects on FGFRs. This makes it a valuable compound for drug development and biochemical research.
Properties
IUPAC Name |
3,4-difluoro-N-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F2N3O/c18-14-5-4-13(11-15(14)19)17(23)21-8-2-9-22-10-6-12-3-1-7-20-16(12)22/h1,3-7,10-11H,2,8-9H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHJXKWVYXMBKDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N(C=C2)CCCNC(=O)C3=CC(=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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